molecular formula C16H23ClN2O B2398771 (1R,5S)-8-cyclobutyl-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 2109277-90-7

(1R,5S)-8-cyclobutyl-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane hydrochloride

Cat. No.: B2398771
CAS No.: 2109277-90-7
M. Wt: 294.82
InChI Key: NVDKBRSIKXDOQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(1R,5S)-8-cyclobutyl-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane hydrochloride" is a bicyclic amine derivative featuring a rigid 8-azabicyclo[3.2.1]octane scaffold. Key structural attributes include:

  • Cyclobutyl substituent at the 8-position, contributing steric bulk and moderate lipophilicity.
  • Pyridin-3-yloxy group at the 3-position, providing hydrogen-bonding capability via the pyridine nitrogen and ether oxygen.
  • Hydrochloride salt, enhancing aqueous solubility for pharmaceutical applications.

This compound’s structural framework is shared with several analogues, which differ in substituents and functional groups, leading to variations in physicochemical and pharmacological properties.

Properties

IUPAC Name

8-cyclobutyl-3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O.ClH/c1-3-12(4-1)18-13-6-7-14(18)10-16(9-13)19-15-5-2-8-17-11-15;/h2,5,8,11-14,16H,1,3-4,6-7,9-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVDKBRSIKXDOQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2C3CCC2CC(C3)OC4=CN=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-8-cyclobutyl-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane hydrochloride typically involves multiple steps:

    Formation of the Azabicyclooctane Core: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile, followed by a series of functional group transformations.

    Introduction of the Cyclobutyl Group: This step often involves the use of cyclobutyl halides or cyclobutyl Grignard reagents to introduce the cyclobutyl moiety via nucleophilic substitution or addition reactions.

    Attachment of the Pyridin-3-yloxy Group: This is usually done through etherification reactions, where pyridin-3-ol is reacted with an appropriate leaving group on the azabicyclooctane core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of scalable reaction conditions, efficient purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-8-cyclobutyl-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to reduce any unsaturated bonds or functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridin-3-yloxy or cyclobutyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with a palladium catalyst, lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, Grignard reagents, or other nucleophiles/electrophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Structural Characteristics

The compound features a bicyclic amine structure, which includes a cyclobutane ring and a pyridine moiety. Such structural characteristics suggest possible interactions with various biological targets, making it a candidate for further investigation in medicinal chemistry.

Mu Opioid Receptor Antagonism

Research indicates that compounds similar to (1R,5S)-8-cyclobutyl-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane hydrochloride may act as mu opioid receptor antagonists. This activity is significant for treating conditions associated with opioid receptor activity, such as opioid-induced bowel dysfunction and postoperative ileus . The ability to selectively block these receptors could lead to therapies that mitigate gastrointestinal side effects without compromising analgesic effects.

Neuroprotective Effects

Computer-aided prediction tools have suggested that compounds with similar structures exhibit neuroprotective effects. These effects are crucial for developing treatments for neurodegenerative diseases, where protecting neuronal integrity and function is essential. The interactions of this compound with neurotransmitter systems could be explored through structure-activity relationship studies.

Anti-inflammatory Properties

The structural features of the compound may also confer anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases. The specific mechanisms through which it exerts these effects require further investigation but could involve modulation of inflammatory pathways at the cellular level.

Synthesis and Derivatives

The synthesis of This compound can involve multiple synthetic routes optimized based on available starting materials and desired yields. Variations in substituents on the bicyclic core can lead to derivatives with distinct pharmacological profiles, expanding the therapeutic potential of this compound class.

Mechanism of Action

The mechanism of action of (1R,5S)-8-cyclobutyl-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets and influencing biological pathways.

Comparison with Similar Compounds

Structural and Functional Implications

Table 1: Key Structural Comparisons

Compound 3-Position Substituent 8-Position Substituent Key Properties
Target Compound Pyridin-3-yloxy Cyclobutyl Balanced lipophilicity, H-bonding
3-(Pyridin-2-yloxy) analogue Pyridin-2-yloxy H (unsubstituted) Reduced H-bonding accessibility
3,3-Difluoro analogue Difluoro H (unsubstituted) High metabolic stability
3-Oxa analogue Oxygen in core H (unsubstituted) Increased polarity, reduced rigidity
8-Methyl phenylacrylate Phenylacrylate Methyl Enhanced flexibility, lower steric bulk

Physicochemical Properties

  • Lipophilicity : The cyclobutyl and pyridin-3-yloxy groups in the target compound confer moderate logP values, balancing solubility and membrane permeability. Fluorinated or sulfur-containing analogues (e.g., ) may exhibit higher logP.
  • Solubility : Hydrochloride salts (e.g., target compound, ) improve aqueous solubility, while carboxylic acid derivatives () offer pH-dependent solubility.

Pharmacological Considerations

  • Receptor Binding : The pyridin-3-yloxy group’s hydrogen-bonding capacity may enhance affinity for targets like neurotransmitter receptors. Triazole or thioether substitutions () could alter binding kinetics.
  • Metabolic Stability : Fluorinated analogues () resist oxidative metabolism, whereas ester-containing derivatives () may undergo hydrolysis.

Biological Activity

The compound (1R,5S)-8-cyclobutyl-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane hydrochloride is a bicyclic structure that has garnered attention for its potential pharmacological applications, particularly in the modulation of neurotransmitter systems. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Structural Overview

The compound belongs to the class of 8-azabicyclo[3.2.1]octanes, which are known for their diverse biological activities. The specific stereochemistry at the 1R and 5S positions plays a crucial role in determining its biological interactions and efficacy.

Research indicates that this compound acts primarily as a modulator of the central nervous system (CNS). Its mechanism involves:

  • Acetylcholinesterase Inhibition : The compound has shown potential in inhibiting acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .
  • Opioid Receptor Interaction : Studies have indicated that derivatives of this compound can selectively interact with kappa opioid receptors, suggesting a role in pain modulation and potential for treating opioid addiction .

Pharmacological Effects

The biological activity of this compound can be summarized as follows:

Effect Description
Neuroprotective Enhances cholinergic activity; potential use in neurodegenerative diseases .
Analgesic Modulates pain pathways via kappa opioid receptors .
Cognitive Enhancer Potential benefits in cognitive function through AChE inhibition .

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • Alzheimer's Disease Models : In vitro studies demonstrated that AChE inhibitors derived from this compound improved cognitive function in animal models of Alzheimer’s disease, suggesting therapeutic potential .
  • Pain Management Trials : Clinical trials have investigated the analgesic properties through kappa opioid receptor modulation, showing promising results in reducing pain without the side effects commonly associated with mu-opioid receptor agonists .

Q & A

Q. What are the key considerations for synthesizing (1R,5S)-8-cyclobutyl-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane hydrochloride?

Synthesis typically involves multi-step organic reactions, including cyclization, functional group substitution, and purification. Critical steps include:

  • Cyclobutyl group introduction : Alkylation or ring-closing metathesis under inert conditions.
  • Pyridinyloxy substitution : Nucleophilic aromatic substitution (SNAr) at the bicyclo[3.2.1]octane scaffold using pyridin-3-ol derivatives .
  • Chiral resolution : Use of chiral auxiliaries or enantioselective catalysts to maintain the (1R,5S) configuration .
  • Purification : Reverse-phase HPLC or column chromatography to achieve >95% purity, monitored by LC-MS and ¹H/¹³C NMR .

Q. How is the stereochemical integrity of the bicyclo[3.2.1]octane core validated?

  • X-ray crystallography : Resolve absolute configuration (e.g., 3-Å resolution for analogs like 05F and 6IC in ).
  • Chiral HPLC : Compare retention times with enantiopure standards.
  • NOESY NMR : Confirm spatial proximity of protons in the bicyclic system (e.g., axial vs. equatorial substituents) .

Q. What in vitro assays are recommended for initial biological screening?

  • Receptor binding : Radioligand displacement assays (e.g., σ1/σ2 receptors, dopamine transporters) at 1–10 µM concentrations.
  • Cellular viability : MTT assays in HEK293 or SH-SY5Y cell lines to assess cytotoxicity (IC50 values) .
  • Solubility : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid .

Advanced Research Questions

Q. How do structural modifications (e.g., pyridinyloxy vs. triazolyl groups) impact target affinity?

  • Case Study : Replacing pyridin-3-yloxy with triazol-1-yl (as in ) reduces σ1 receptor binding (Ki from 12 nM to 480 nM) but enhances metabolic stability in microsomal assays.
  • Methodology :
  • Molecular docking : Compare ligand-receptor interactions (e.g., Glide SP scoring in Maestro).

  • SAR analysis : Tabulate substituent effects on binding and ADME properties (Table 1).

    Table 1 : Substituent Effects on Pharmacological Profiles

    Substituentσ1 Ki (nM)Microsomal Stability (t1/2, min)
    Pyridin-3-yloxy12 ± 245 ± 5
    Triazol-1-yl480 ± 30120 ± 10
    Pyrimidin-2-yloxy85 ± 1060 ± 8

Q. What strategies resolve contradictions in cytotoxicity data across cell lines?

  • Hypothesis : Discrepancies may arise from differential expression of efflux transporters (e.g., P-gp).
  • Experimental Design :
  • Flow cytometry : Measure intracellular accumulation with/without verapamil (P-gp inhibitor).
  • qPCR : Quantify ABCB1 (P-gp) mRNA levels in resistant vs. sensitive lines .
    • Data Interpretation : A 3-fold increase in cytotoxicity with verapamil suggests transporter-mediated resistance .

Q. How is the hydrochloride salt form optimized for CNS penetration?

  • LogD Analysis : Adjust pH to balance lipophilicity (target LogD ~2.5) and blood-brain barrier permeability.
  • In situ Perfusion : Measure brain/plasma ratio in rodent models (e.g., 0.8–1.2 for analogs in ).
  • Salt Screening : Compare hydrochloride vs. mesylate salts for crystallinity and dissolution rates .

Methodological Resources

  • Structural analogs : Use 3-(Pyrimidin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride (CAS 1820686-49-4) as a reference for synthesis and SAR .
  • Safety protocols : Follow Angene SDS guidelines () for handling hazardous intermediates.
  • Data repositories : Cross-reference crystallographic data from PDBj (e.g., 05F, 6IC in ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.